molecular formula C22H17N3O3 B2973740 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1421505-00-1

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2973740
CAS RN: 1421505-00-1
M. Wt: 371.396
InChI Key: MMZORJSMWSYNIT-UHFFFAOYSA-N
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Description

The compound “N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds involves dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This provides a convenient method of synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . The chlorine atom in the 2-position can be removed by hydrogenation over Raney nickel .


Chemical Reactions Analysis

In terms of chemical reactions, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .

Scientific Research Applications

Synthesis of Condensed Tricyclic Nitrogenous Structures

N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, derived from the interaction of specific oxazole-4-carbonitriles with hydrazine hydrate, have been employed in synthesizing substituted pyrrolo[2,1-h]purin-4-ones, their thione analogs, and 1,2,3,6,7,8-hexahydro-4H-pyrrolo[2′,1′:2,3]imidazo[4,5-d]-[1,3,2]diazaphosphinine derivatives. This demonstrates the compound's versatility in forming a variety of condensed tricyclic nitrogenous structures, which could have implications for developing novel pharmacological agents (Chumachenko, Shablykin, & Brovarets, 2013).

Allosteric Modulation of Nuclear Receptor Binding

Pyrrole-imidazole polyamides, by virtue of their ability to bind a broad repertoire of DNA sequences and disrupt transcription factor–DNA interfaces, have been explored as allosteric modulators of nuclear receptor protein binding. A high-resolution X-ray crystal structure has shown that these polyamides can induce significant DNA structural perturbations, making the DNA helix incompatible with nuclear receptor protein binding. This provides a molecular basis for the use of small molecules to disrupt transcription factor–DNA interfaces, which is a crucial step in chemically controlling gene networks (Chenoweth & Dervan, 2010).

Sequence-specific DNA Binding and Applications

Pyrrole-imidazole polyamides are cell-permeable compounds that bind DNA in a sequence-specific manner without denaturing the DNA. This unique property allows them to control gene expression and stain specific sequences within cells. Their development and application represent a significant advancement in the field of molecular biology, offering new tools for research and potentially therapeutic applications (Kawamoto, Bando, & Sugiyama, 2018).

properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-21(17-12-15-4-1-2-5-19(15)28-22(17)27)24-16-9-7-14(8-10-16)18-13-23-20-6-3-11-25(18)20/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZORJSMWSYNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

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